molecular formula C13H18N4O B8488530 1-(2-morpholinoethyl)-1H-indazol-5-amine CAS No. 854921-80-5

1-(2-morpholinoethyl)-1H-indazol-5-amine

Cat. No.: B8488530
CAS No.: 854921-80-5
M. Wt: 246.31 g/mol
InChI Key: AWALIBINRQFIBG-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)-1H-indazol-5-amine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(2-morpholinoethyl)-1H-indazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the N-alkylation of indazole with 2-chloroethylmorpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-morpholinoethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-(2-Morpholinoethyl)-1H-indazol-5-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

854921-80-5

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)indazol-5-amine

InChI

InChI=1S/C13H18N4O/c14-12-1-2-13-11(9-12)10-15-17(13)4-3-16-5-7-18-8-6-16/h1-2,9-10H,3-8,14H2

InChI Key

AWALIBINRQFIBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-morpholin-4-yl-ethyl)-5-nitro-1H-indazole (4.3 g, 16 mmol), iron powder (8.8 g, 157 mmol), and ammonium chloride (430 mg, 8 mmol) in a 4:1 ethanol/H2O solution (75 mL) was heated to reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was taken up and stirred in triethylamine/ethyl acetate (1/4, 50 mL) for 15 minutes, filtered through a plug of silica gel and rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated under reduced pressure to provide the title compound (3.4 g, 93%). 1H NMR (300 MHz, DMSO-d6) ppm 2.40 (t, J=4.75, 4H), 2.70 (t, J=6.78, 2H), 3.50 (t, J=4.75, 4H), 4.38 (t, J=6.78, 2H), 4.78 (s, 2H), 6.72 (m, 1H), 6.80 (m, 1H), 7.35 (m, 1H), 7.60 (m, 1H); MS (DCI/NH3) m/z 247 [M+H]+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
catalyst
Reaction Step One
Name
ethanol H2O
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
93%

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